molecular formula C16H19N3O2 B7027567 N-[3-(1H-imidazol-2-yl)phenyl]-1-(methoxymethyl)cyclobutane-1-carboxamide

N-[3-(1H-imidazol-2-yl)phenyl]-1-(methoxymethyl)cyclobutane-1-carboxamide

Cat. No.: B7027567
M. Wt: 285.34 g/mol
InChI Key: PBHIXZYMTUPVRS-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-2-yl)phenyl]-1-(methoxymethyl)cyclobutane-1-carboxamide is a complex organic compound featuring an imidazole ring, a phenyl group, and a cyclobutane carboxamide moiety

Properties

IUPAC Name

N-[3-(1H-imidazol-2-yl)phenyl]-1-(methoxymethyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-21-11-16(6-3-7-16)15(20)19-13-5-2-4-12(10-13)14-17-8-9-18-14/h2,4-5,8-10H,3,6-7,11H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHIXZYMTUPVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)C(=O)NC2=CC=CC(=C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-2-yl)phenyl]-1-(methoxymethyl)cyclobutane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the phenyl group and the cyclobutane carboxamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-2-yl)phenyl]-1-(methoxymethyl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or other heterocycles.

Scientific Research Applications

N-[3-(1H-imidazol-2-yl)phenyl]-1-(methoxymethyl)cyclobutane-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-2-yl)phenyl]-1-(methoxymethyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring, for example, can interact with enzymes or receptors, potentially modulating their activity. The phenyl and cyclobutane carboxamide moieties may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

  • 1H-imidazole-2-carboxamide
  • 1-(methoxymethyl)cyclobutane-1-carboxamide
  • Phenylimidazole derivatives

Uniqueness

N-[3-(1H-imidazol-2-yl)phenyl]-1-(methoxymethyl)cyclobutane-1-carboxamide is unique due to its combination of an imidazole ring, a phenyl group, and a cyclobutane carboxamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

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